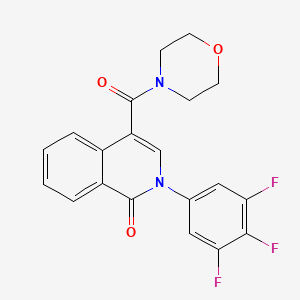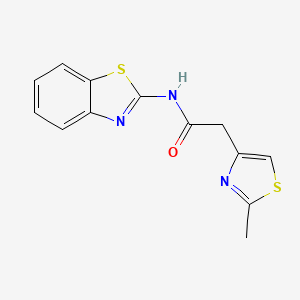
4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone is a complex organic compound that features a morpholinocarbonyl group and a trifluorophenyl group attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Trifluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a trifluorophenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholinocarbonyl Group: The final step involves the reaction of the intermediate compound with morpholine and a carbonylating agent such as phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolinone derivatives.
Scientific Research Applications
4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholinocarbonyl group can facilitate its solubility and bioavailability. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholinocarbonyl)-2-phenyl-1(2H)-isoquinolinone
- 4-(morpholinocarbonyl)-2-(2,3,4-trifluorophenyl)-1(2H)-isoquinolinone
- 4-(morpholinocarbonyl)-2-(3,4-difluorophenyl)-1(2H)-isoquinolinone
Uniqueness
4-(morpholinocarbonyl)-2-(3,4,5-trifluorophenyl)-1(2H)-isoquinolinone is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s reactivity and binding affinity compared to similar compounds with fewer fluorine atoms or different substitution patterns.
Properties
Molecular Formula |
C20H15F3N2O3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-(morpholine-4-carbonyl)-2-(3,4,5-trifluorophenyl)isoquinolin-1-one |
InChI |
InChI=1S/C20H15F3N2O3/c21-16-9-12(10-17(22)18(16)23)25-11-15(19(26)24-5-7-28-8-6-24)13-3-1-2-4-14(13)20(25)27/h1-4,9-11H,5-8H2 |
InChI Key |
CSSSYWDDFOERKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B11150850.png)

![methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150861.png)

![methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11150877.png)
![methyl 4,5-dimethoxy-2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B11150883.png)
![1,3-dipropoxy-6H-benzo[c]chromen-6-one](/img/structure/B11150885.png)
![2-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11150895.png)
![3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11150899.png)
![7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11150905.png)
![3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11150911.png)
![N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-alanine](/img/structure/B11150917.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150932.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11150934.png)
